![molecular formula C26H16O3 B14239482 1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione CAS No. 394737-90-7](/img/structure/B14239482.png)
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its tricyclic structure, which includes fused benzene rings and a cyclopentane ring. The presence of multiple aromatic rings makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology .
Méthodes De Préparation
The synthesis of 1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of propargylic alcohol tethered methylenecyclopropanes with mesyl chloride in the presence of triethylamine, leading to cascade cyclization . This method allows for the rapid construction of the cyclopenta[b]naphthalene framework under mild conditions without the use of transition metals, making it suitable for gram-scale synthesis .
Analyse Des Réactions Chimiques
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced into the aromatic rings.
Addition: The compound can undergo addition reactions with reagents like hydrogen or halogens, leading to the formation of new products
Applications De Recherche Scientifique
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of 1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione involves its interaction with molecular targets through various pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals, leading to isomerization and ring closures. These reactions are often accompanied by the elimination of atomic hydrogen and aromatization, which contribute to the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione can be compared with other similar compounds, such as:
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[a]naphthalene
- Fluorene
These compounds share similar structural features, including fused aromatic rings and a cyclopentane ring. this compound is unique due to its specific substitution pattern and the presence of a benzylidene group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
394737-90-7 |
|---|---|
Formule moléculaire |
C26H16O3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-benzylidene-1-phenyl-1H-cyclopenta[b]naphthalene-2,4,9-trione |
InChI |
InChI=1S/C26H16O3/c27-24-18-13-7-8-14-19(18)25(28)23-21(17-11-5-2-6-12-17)26(29)20(22(23)24)15-16-9-3-1-4-10-16/h1-15,21H |
Clé InChI |
FGPCTLXGAAFELN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)C(C3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


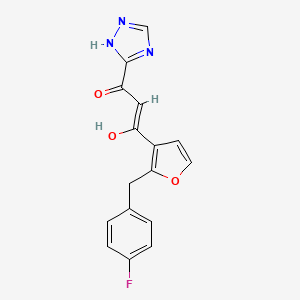
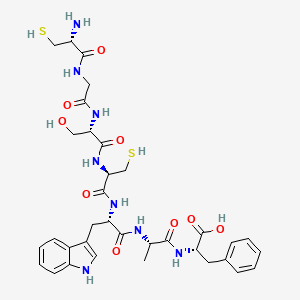
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)
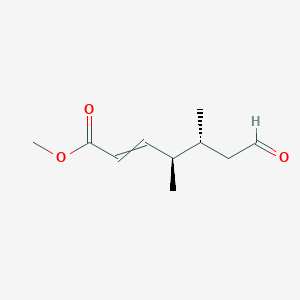
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
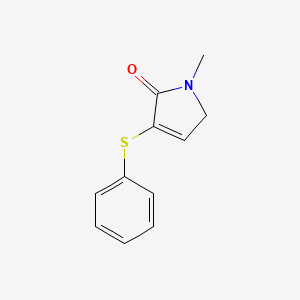
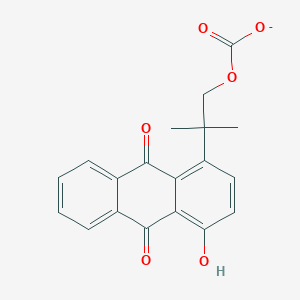
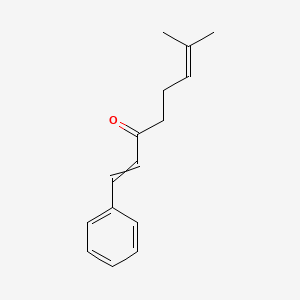
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

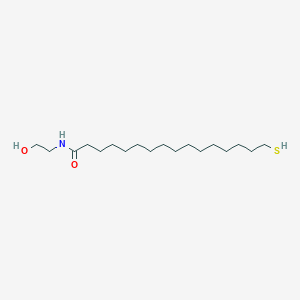
![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
